molecular formula C9H21NO2 B8501748 N-isopropyl-bis-(2-hydroxypropyl)amine

N-isopropyl-bis-(2-hydroxypropyl)amine

Cat. No. B8501748
M. Wt: 175.27 g/mol
InChI Key: BJRXTJPSWZNCIV-UHFFFAOYSA-N
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Patent
US04670557

Procedure details

Isopropylamine (11.8 g, 0.2 mol) and propylene oxide (34.8 g, 0.6 mol) were subjected to a reaction as described in Example 1 above, except that the reaction temperature was 165° C. A 32% yield of 4-isopropyl-2,6-dimethyl-2-hydroxymorpholine was obtained along with 50% of N-isopropyl-bis-(2-hydroxypropyl)amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
34.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N)(C)C.C1OC1C.[CH:9]([N:12]([CH2:17][CH:18]([OH:20])[CH3:19])[CH2:13][CH:14]([OH:16])[CH3:15])([CH3:11])[CH3:10]>>[CH:9]([N:12]1[CH2:17][CH:18]([CH3:19])[O:20][C:14]([CH3:15])([OH:16])[CH2:13]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC(C)O)CC(C)O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
34.8 g
Type
reactant
Smiles
C1C(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 165° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CC(OC(C1)C)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.